Rimcazole dihydrochloride

Description

Properties

IUPAC Name |

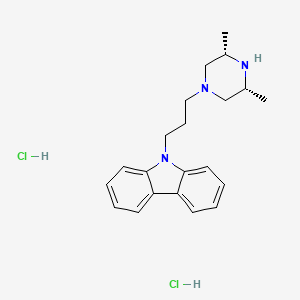

9-[3-[(3S,5R)-3,5-dimethylpiperazin-1-yl]propyl]carbazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3.2ClH/c1-16-14-23(15-17(2)22-16)12-7-13-24-20-10-5-3-8-18(20)19-9-4-6-11-21(19)24;;/h3-6,8-11,16-17,22H,7,12-15H2,1-2H3;2*1H/t16-,17+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWHRZGHGYMUSRM-VWDRLOGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(N1)C)CCCN2C3=CC=CC=C3C4=CC=CC=C42.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](N1)C)CCCN2C3=CC=CC=C3C4=CC=CC=C42.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048161 | |

| Record name | Rimcazole dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75859-03-9 | |

| Record name | Rimcazole hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075859039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rimcazole dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-[3-(cis-3,5-Dimethyl-1-piperazinyl)propyl]-9H-carbazole dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RIMCAZOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XAC11FCQ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Rimcazole Dihydrochloride: A Technical Whitepaper on its Role as a Dopamine Reuptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rimcazole, a carbazole derivative, has garnered significant interest within the scientific community for its dual-action pharmacology, primarily as a sigma (σ) receptor antagonist and a dopamine reuptake inhibitor.[1][2] Initially investigated as a novel antipsychotic agent, its clinical efficacy in schizophrenia was not established.[1][2] However, its affinity for the dopamine transporter (DAT) has positioned it as a valuable research tool and a lead compound for the development of novel therapeutic agents targeting dopaminergic dysfunction.[1][3] This technical guide provides an in-depth analysis of rimcazole dihydrochloride's core function as a dopamine reuptake inhibitor, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.

Introduction

This compound, chemically known as 9-[3-(cis-3,5-Dimethyl-1-piperazinyl)propyl]-9H-carbazole dihydrochloride, was first synthesized by Wellcome Research Laboratories.[1] While its antipsychotic potential was limited, subsequent research unveiled its significant interaction with the dopamine transporter, a key regulator of dopamine homeostasis in the central nervous system.[2] By inhibiting the reuptake of dopamine from the synaptic cleft, rimcazole effectively increases the extracellular concentration of this neurotransmitter, thereby modulating dopaminergic signaling. This mechanism of action is shared by various therapeutic agents, including those used in the treatment of attention-deficit/hyperactivity disorder (ADHD) and depression, as well as substances of abuse such as cocaine.[4] Understanding the nuances of rimcazole's interaction with the DAT is crucial for leveraging its therapeutic potential and for designing novel compounds with improved selectivity and efficacy.

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of rimcazole and its analogs for the dopamine transporter and sigma receptors. This data provides a quantitative comparison of its potency at these key molecular targets.

Table 1: Binding Affinity (Ki) of Rimcazole and Analogs at Dopamine Transporter and Sigma Receptors

| Compound | DAT Ki (nM) | σ1 Ki (nM) | σ2 Ki (nM) | Reference |

| Rimcazole | 100 - 200 | 2380 | 1162 | [1] |

| SH3/24 | 25 | 150 | 300 | [2] |

| SH2/21 | 300 | 50 | 100 | [2] |

| SH1/57 | 1000 | 25 | 50 | [2] |

Table 2: Inhibitory Concentration (IC50) of Rimcazole at Dopamine Transporter and Sigma Receptors

| Target | IC50 (nM) | Reference |

| Dopamine Transporter (DAT) | 57.6 | [5] |

| σ1 Receptor | 1480 | [5] |

| σ2 Receptor | 386 | [5] |

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the interaction of this compound with the dopamine transporter.

Dopamine Transporter (DAT) Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of rimcazole for the dopamine transporter using the radioligand [³H]WIN 35,428.

Materials:

-

HEK293 cells stably expressing the human dopamine transporter (hDAT)

-

[³H]WIN 35,428 (specific activity ~80-90 Ci/mmol)

-

This compound

-

Cocaine hydrochloride (for non-specific binding determination)

-

Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation vials and scintillation fluid

-

Microplate harvester

-

Liquid scintillation counter

Procedure:

-

Cell Membrane Preparation:

-

Culture hDAT-HEK293 cells to confluency.

-

Harvest cells and homogenize in ice-cold binding buffer using a Polytron homogenizer.

-

Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

-

Resuspend the pellet in fresh binding buffer and repeat the centrifugation step.

-

Resuspend the final pellet in binding buffer to a protein concentration of 100-200 µg/mL, determined by a Bradford assay.

-

-

Binding Assay:

-

To each well of a 96-well microplate, add:

-

50 µL of binding buffer (for total binding) or 10 µM cocaine (for non-specific binding).

-

50 µL of various concentrations of this compound (e.g., 0.1 nM to 10 µM).

-

50 µL of [³H]WIN 35,428 (final concentration ~1-2 nM).

-

100 µL of the cell membrane preparation.

-

-

Incubate the plate at 4°C for 2 hours with gentle agitation.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through glass fiber filters using a microplate harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

-

Radioactivity Measurement:

-

Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and vortex.

-

Measure the radioactivity in a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the rimcazole concentration.

-

Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Dopamine Uptake Inhibition Assay

This protocol outlines a method to measure the ability of rimcazole to inhibit the uptake of [³H]dopamine into hDAT-expressing cells.

Materials:

-

HEK293 cells stably expressing hDAT

-

[³H]Dopamine (specific activity ~20-30 Ci/mmol)

-

This compound

-

Nomifensine (as a positive control)

-

Krebs-Ringer-HEPES (KRH) buffer: 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 5.6 mM glucose, 25 mM HEPES, pH 7.4, supplemented with 0.2 mg/mL ascorbic acid and 10 µM pargyline.

-

96-well cell culture plates

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Cell Culture:

-

Seed hDAT-HEK293 cells in a 96-well plate at a density of 40,000-50,000 cells/well and grow to ~90% confluency.

-

-

Uptake Assay:

-

On the day of the experiment, aspirate the culture medium and wash the cells once with KRH buffer.

-

Add 100 µL of KRH buffer containing various concentrations of this compound (e.g., 0.1 nM to 10 µM) or nomifensine to the wells.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the uptake by adding 50 µL of KRH buffer containing [³H]dopamine (final concentration ~10-20 nM).

-

Incubate the plate at 37°C for 10 minutes.

-

-

Termination and Lysis:

-

Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with 200 µL of ice-cold KRH buffer.

-

Lyse the cells by adding 100 µL of 1% SDS or 0.1 M NaOH to each well and incubating for 30 minutes at room temperature.

-

-

Radioactivity Measurement:

-

Transfer the cell lysates to scintillation vials, add 4-5 mL of scintillation fluid, and vortex.

-

Measure the radioactivity in a liquid scintillation counter.

-

-

Data Analysis:

-

Determine non-specific uptake in the presence of a high concentration of nomifensine (e.g., 10 µM).

-

Calculate specific uptake by subtracting non-specific uptake from total uptake.

-

Plot the percentage of specific uptake against the logarithm of the rimcazole concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Signaling Pathways and Experimental Workflows

The inhibition of the dopamine transporter by rimcazole leads to an accumulation of extracellular dopamine, which subsequently activates postsynaptic dopamine receptors. The following diagrams illustrate the key signaling pathway and the general workflows for the experimental protocols described above.

Caption: Dopamine signaling pathway modulated by rimcazole.

References

- 1. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mutations of Human DopamineTransporter at Tyrosine88, Aspartic Acid206, and Histidine547 Influence Basal and HIV-1 Tat‐inhibited Dopamine Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [3H]WIN 35,428 Binding Assay [bio-protocol.org]

- 4. Phosphorylation Mechanisms in Dopamine Transporter Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Progression of Changes in Dopamine Transporter Binding Site Density as a Result of Cocaine Self-Administration in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

The Historical Development of Rimcazole: From a Novel Antipsychotic Candidate to a Key Research Tool

Introduction

Rimcazole, a carbazole derivative, emerged in the 1980s from Wellcome Research Laboratories as a promising novel antipsychotic agent.[1][2] At a time when the field was dominated by dopamine D2 receptor antagonists, rimcazole's unique proposed mechanism of action, centered on the sigma (σ) receptor, offered the potential for an improved side-effect profile.[1][2] However, its journey through clinical development was ultimately unsuccessful for its initial indication. This technical guide provides an in-depth overview of the historical development of rimcazole, detailing its preclinical and clinical investigations, its proposed mechanism of action, and its eventual legacy as a valuable tool in neuroscience research.

Preclinical Development and Pharmacological Profile

The initial enthusiasm for rimcazole was driven by its distinct pharmacological profile, which set it apart from conventional antipsychotics.

Receptor Binding Affinity

Preclinical studies established that rimcazole is a competitive antagonist at sigma receptors.[3] Its binding affinity extends to both sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, as well as the dopamine transporter (DAT).[1][2][4] Notably, its affinity for the dopamine D2 receptor, the primary target of typical antipsychotics, was significantly lower, suggesting a reduced risk of extrapyramidal side effects.

| Target | Affinity (IC50/Ki) | Species | Reference |

| Sigma Sites ([³H]-(+)-SKF 10,047 binding) | IC50 = 5.0 x 10⁻⁷ M (500 nM) | Rat and Guinea Pig Brain | [3] |

| Phencyclidine (PCP) Sites | IC50 = 4.3 x 10⁻⁵ M | Rat and Guinea Pig Brain | [3] |

| Sigma-1 Receptor | K₅₀ = 125 nM (without GTP) | MDA-MB-468 cells | [5] |

| Sigma-1 Receptor | K₅₀ = 500 nM (with GTP) | MDA-MB-468 cells | [5] |

| Dopamine Transporter | High Affinity | Not specified | [1][2] |

| Opioid Receptors (μ, δ, κ, ε) | Weak effects at 1 x 10⁻⁵ M | Not specified | [3] |

Proposed Mechanism of Action

The leading hypothesis for rimcazole's antipsychotic activity was its antagonism of sigma receptors.[3] Sigma receptors are intracellular proteins with roles in modulating various signaling pathways, including those involving dopamine.[6] It was postulated that by blocking these sites, rimcazole could indirectly modulate dopaminergic neurotransmission in a manner distinct from direct D2 receptor blockade, potentially offering a new therapeutic avenue for schizophrenia.[3][7]

Caption: Proposed mechanism of action for Rimcazole as an antipsychotic.

Key Preclinical Experiments

In Vivo Sigma Receptor Binding Assay

This type of assay was crucial to confirm that rimcazole could engage its target in a living organism.

-

Objective: To determine if systemically administered rimcazole can occupy sigma receptors in the brain.

-

Methodology:

-

A cohort of mice is pre-treated with varying doses of rimcazole (e.g., 6 mg/kg, i.p.) or a vehicle control.[3]

-

After a set pre-treatment time, a radiolabeled sigma receptor ligand (e.g., [³H]-(+)-SKF 10,047) is administered.

-

Following a sufficient incubation period for the radioligand to bind, the animals are euthanized, and their brains are rapidly dissected.

-

The amount of radioactivity in specific brain regions is quantified using scintillation counting.

-

The dose of rimcazole that reduces the specific binding of the radioligand by 50% (ID50) is calculated. For rimcazole, this was found to be 6 mg/kg i.p. in mice.[3]

-

Caption: Experimental workflow for an in vivo sigma receptor binding assay.

Phencyclidine (PCP) hsp70 Induction Model

Phencyclidine is known to induce schizophrenia-like behaviors and the expression of the heat shock protein hsp70 in certain brain regions.[8] This model was used to test rimcazole's functional antagonism.

-

Objective: To determine if rimcazole can block the neurochemical effects of PCP.

-

Methodology:

-

Female Sprague-Dawley rats are injected intraperitoneally (IP) with rimcazole (e.g., 60 mg/kg).[8]

-

A few minutes later, the rats are challenged with a high dose of PCP (e.g., 40 mg/kg).[8]

-

Control groups receive vehicle, PCP alone, or rimcazole alone.

-

After a set time, the brains are processed for immunocytochemistry to detect the presence of the hsp70 protein product in the retrosplenial cortex.[8]

-

-

Results: Rimcazole was found to inhibit the induction of hsp70 by PCP, providing further preclinical evidence of its potential as an antipsychotic agent.[8]

Clinical Development and Discontinuation

Despite promising preclinical data, rimcazole's clinical development for schizophrenia was fraught with challenges that ultimately led to its discontinuation for this indication.

Early Clinical Trials

Initial open-label clinical trials suggested that rimcazole might be effective in managing symptoms in acutely schizophrenic patients.[3] These early, less controlled studies provided the impetus for more rigorous testing.

Failure in Confirmatory Trials

Subsequent double-blind, placebo-controlled clinical trials, the gold standard for assessing drug efficacy, failed to demonstrate that rimcazole was effective in treating patients with schizophrenia.[1][2][9] This lack of efficacy was the primary reason for the cessation of its development as an antipsychotic.

Later Stage Safety Concerns

Years after its initial development, rimcazole was repurposed and investigated for other indications, such as cancer.[10] In a Phase I trial for this new indication, the administration of rimcazole to healthy volunteers was halted after all 12 participants experienced adverse drug reactions.[10] Three of these volunteers were hospitalized due to seizures, highlighting significant safety concerns at the doses being tested.[10]

Caption: The historical development and decision pathway for Rimcazole.

Legacy and Conclusion

Though rimcazole failed to reach the market as an antipsychotic, its story is not one of complete failure. The compound's well-characterized, high-affinity binding to sigma receptors and the dopamine transporter made it an invaluable experimental tool.[1][2] For years, it has been used by researchers to elucidate the function of sigma receptors in various physiological and pathological processes.[1][2] Furthermore, its chemical structure has served as a scaffold for the development of new, more selective ligands targeting both sigma receptors and the dopamine transporter.[1][2][9]

References

- 1. Review of the Pharmacological and Clinical Profile of Rimcazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review of the pharmacological and clinical profile of rimcazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evidence that the potential antipsychotic agent rimcazole (BW 234U) is a specific, competitive antagonist of sigma sites in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sigma Receptors [sigmaaldrich.com]

- 7. Regulation of sigma-receptors: high- and low-affinity agonist states, GTP shifts, and up-regulation by rimcazole and 1,3-Di(2-tolyl)guanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of sigma ligands on the ability of rimcazole to inhibit PCP hsp70 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Rimcazole Trial Stopped After Adverse Reactions Reported + | Bioworld | BioWorld [bioworld.com]

Navigating the Physicochemical Landscape of Rimcazole Dihydrochloride: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of Rimcazole dihydrochloride powder, a critical resource for researchers, scientists, and professionals engaged in drug development. This document compiles available data, outlines detailed experimental protocols, and presents visual workflows to facilitate a comprehensive understanding of this compound's physicochemical properties.

Introduction

Rimcazole, a carbazole derivative, has been a subject of interest in medicinal chemistry.[1] Its dihydrochloride salt form is often utilized in research and development. A thorough understanding of its solubility and stability is paramount for the design of effective delivery systems, formulation development, and ensuring therapeutic efficacy and safety. This guide aims to provide a foundational understanding of these critical parameters.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a determining factor in its bioavailability. This compound's solubility has been characterized in aqueous and organic solvents.

Quantitative Solubility Data

Available data on the solubility of this compound is summarized in the table below. It is important to note that comprehensive quantitative data across a wide range of solvents and conditions is not extensively available in the public domain.

| Solvent | Temperature | Concentration | Method |

| Water | Not Specified | Soluble up to 10 mM | Not Specified |

| DMSO | Not Specified | 12.5 mg/mL (31.70 mM) with ultrasonic and warming to 60°C | Not Specified |

| Water | Not Specified | < 0.1 mg/mL (practically insoluble without aids) | Not Specified |

Note: The solubility in DMSO is significantly enhanced with the application of heat and sonication. The hygroscopic nature of DMSO can also impact solubility.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound powder

-

Solvent of interest (e.g., purified water, phosphate buffer pH 7.4, ethanol)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for Rimcazole.

Procedure:

-

Add an excess amount of this compound powder to a glass vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).

-

Equilibrate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted filtrate using a validated HPLC method to determine the concentration of Rimcazole.

-

Calculate the solubility of this compound in the solvent, taking into account the dilution factor.

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile

The stability of an API is a critical quality attribute that can impact its safety and efficacy. Stability studies are essential to determine appropriate storage conditions and shelf-life.

Storage and Handling Recommendations

Based on available information, the following storage conditions are recommended for this compound powder:

| Condition | Temperature | Duration |

| Short-term | +4°C | Not Specified |

| Long-term (Powder) | -20°C | ≥ 2 years |

| Stock Solution | -20°C | 1 month |

| Stock Solution | -80°C | 6 months |

Note: The powder should be stored sealed and protected from moisture and light. Stock solutions should also be stored sealed and protected from light.

Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound powder

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Purified water

-

Temperature-controlled oven

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at an elevated temperature (e.g., 60°C) for a specified period.

-

Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and maintain at room temperature or a slightly elevated temperature for a specified period.

-

Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for a specified period.

-

Thermal Degradation: Expose the solid powder to dry heat in an oven (e.g., 80°C) for a specified period.

-

Photostability: Expose the solid powder and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of degradation and to detect the formation of any degradation products.

Caption: Workflow for Forced Degradation Studies.

Potential Degradation Pathways

As a carbazole derivative, Rimcazole may be susceptible to degradation pathways common to this class of compounds. These can include oxidation of the carbazole nitrogen and degradation of the piperazine ring. Further investigation is required to elucidate the specific degradation products of this compound.

Conclusion

This technical guide provides a foundational overview of the solubility and stability of this compound powder. While some data is available, further experimental work is necessary to establish a comprehensive physicochemical profile. The detailed protocols and visual workflows presented herein offer a robust framework for researchers to conduct these essential studies, ultimately contributing to the successful development of drug products containing Rimcazole.

References

Unveiling the Potential of Rimcazole Dihydrochloride: A Technical Guide for Basic Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rimcazole dihydrochloride, a carbazole derivative, has emerged as a valuable pharmacological tool in basic research, primarily owing to its distinct dual-action mechanism as a sigma (σ) receptor antagonist and a dopamine transporter (DAT) inhibitor.[1][2][3] Initially investigated as a potential antipsychotic, its lack of clinical efficacy in schizophrenia has pivoted its application towards elucidating the complex roles of sigma receptors and the dopamine transport system in various physiological and pathological processes.[2][3] This technical guide provides an in-depth overview of the basic research applications of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows to support its use in a research setting.

Core Pharmacological Profile

This compound's primary utility in research stems from its interaction with two key protein targets: sigma receptors (σ1 and σ2) and the dopamine transporter (DAT).[4][5] It acts as an antagonist at sigma receptors and an inhibitor of the dopamine transporter, thereby modulating downstream signaling pathways and physiological responses.

Quantitative Pharmacological Data

The binding affinities and inhibitory concentrations of this compound are crucial for designing and interpreting experiments. The following table summarizes the key quantitative data available in the literature.

| Target | Parameter | Value (nM) | Species/System | Reference(s) |

| Sigma-1 (σ1) Receptor | IC50 | 1480 | - | [4][5] |

| Ki | 2380 | - | [1] | |

| Sigma-2 (σ2) Receptor | IC50 | 386 | - | [4][5] |

| Ki | 1162 | - | [1] | |

| Dopamine Transporter (DAT) | IC50 | 57.6 | - | [4][5] |

Key Research Applications

The dual activity of this compound makes it a versatile tool for investigating a range of biological phenomena, from neurotransmission to cancer biology.

Neuroscience Research

In the central nervous system, Rimcazole is instrumental in studying the roles of sigma receptors and dopamine transporters in processes such as:

-

Modulation of Cocaine's Effects: Research has shown that Rimcazole can attenuate the convulsive and locomotor-stimulating effects of cocaine.[4][6] This has been correlated with its affinity for sigma receptors rather than the dopamine transporter, suggesting a significant role for sigma receptors in mediating some of cocaine's toxic effects.[1][4]

-

Dopamine Homeostasis: By inhibiting the dopamine transporter, Rimcazole can increase the extracellular concentration of dopamine. Subchronic treatment with Rimcazole has been observed to increase dopamine turnover in the nucleus accumbens.[7]

-

Anticonvulsant Properties: Rimcazole has been shown to enhance the protective activity of certain antiepileptic drugs like phenobarbital and valproate against maximal electroshock-induced seizures.[8]

Cancer Research

Recent studies have highlighted the potential of sigma receptor ligands in oncology research. Rimcazole has been shown to:

-

Induce Apoptosis in Cancer Cells: As a sigma-1 receptor antagonist, Rimcazole can inhibit tumor cell survival by triggering a caspase-dependent apoptotic pathway.[9]

-

Decrease Cancer Cell Proliferation: In vitro studies using human cancer cell lines, such as HCT-116, have demonstrated that Rimcazole can decrease cell numbers in a concentration-dependent manner.[1]

Experimental Protocols

To facilitate the use of this compound in a laboratory setting, this section provides detailed protocols for key in vitro assays.

Radioligand Binding Assay for Sigma Receptors and Dopamine Transporter

This protocol is used to determine the binding affinity (Ki) of this compound for sigma receptors and the dopamine transporter.

Materials:

-

Cell membranes or tissue homogenates expressing the target receptor/transporter.

-

Radioligand (e.g., --INVALID-LINK---pentazocine for σ1, [³H]DTG for σ2, [³H]WIN 35,428 for DAT).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a microplate, incubate the cell membranes/tissue homogenate with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the IC50 value (the concentration of Rimcazole that inhibits 50% of the specific radioligand binding) and then determine the Ki value using the Cheng-Prusoff equation.

Dopamine Uptake Assay

This assay measures the ability of this compound to inhibit the reuptake of dopamine into cells expressing the dopamine transporter.

Materials:

-

Cells expressing the dopamine transporter (e.g., HEK293-DAT cells).

-

[³H]Dopamine.

-

This compound.

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Plate the DAT-expressing cells in a multi-well plate and allow them to adhere.

-

Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 15-30 minutes).

-

Initiate the uptake by adding a fixed concentration of [³H]Dopamine to each well.

-

Incubate for a short period to allow for dopamine uptake (e.g., 10 minutes).

-

Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Determine the IC50 value for the inhibition of dopamine uptake.

Sulforhodamine B (SRB) Cell Proliferation Assay

This colorimetric assay is used to assess the effect of this compound on the proliferation of cancer cells.

Materials:

-

Adherent cancer cell line (e.g., HCT-116).

-

This compound.

-

Trichloroacetic acid (TCA).

-

Sulforhodamine B (SRB) solution.

-

Tris base solution.

-

Microplate reader.

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound and incubate for a desired period (e.g., 48-72 hours).

-

Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.

-

Wash the plates with water to remove the TCA.

-

Stain the fixed cells with SRB solution for 30 minutes at room temperature.

-

Wash the plates with 1% acetic acid to remove unbound dye.

-

Solubilize the bound dye with Tris base solution.

-

Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to untreated control cells.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms and the logical flow of experiments is crucial for effective research. The following diagrams, generated using Graphviz, illustrate these aspects.

Caption: Signaling pathways affected by this compound.

Caption: A typical experimental workflow for Rimcazole research.

Conclusion

This compound is a powerful and multifaceted research tool for scientists in neuroscience, pharmacology, and oncology. Its well-characterized dual antagonism of sigma receptors and inhibition of the dopamine transporter provide a unique pharmacological profile for dissecting complex biological systems. By providing a comprehensive overview of its quantitative data, detailed experimental protocols, and visual representations of its mechanisms and applications, this technical guide aims to facilitate the effective use of this compound in advancing basic scientific research.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Rimcazole analogs attenuate the convulsive effects of cocaine: correlation with binding to sigma receptors rather than dopamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rimcazole, a sigma receptor ligand, and the anticonvulsive action of conventional antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dual DAT and sigma receptor inhibitors attenuate cocaine effects on nucleus accumbens dopamine dynamics in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of sigma-receptors: high- and low-affinity agonist states, GTP shifts, and up-regulation by rimcazole and 1,3-Di(2-tolyl)guanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. σ Receptors and Drug Abuse [ouci.dntb.gov.ua]

- 9. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Rimcazole Dihydrochloride In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rimcazole dihydrochloride is a psychoactive compound that has been investigated for its potential as an antipsychotic agent. It is primarily known for its antagonist activity at sigma (σ) receptors (both σ1 and σ2 subtypes) and its ability to inhibit the dopamine transporter (DAT).[1] Although its clinical development was not pursued, rimcazole remains a valuable pharmacological tool for in vitro research to investigate the roles of sigma receptors and the dopamine transporter in various physiological and pathological processes.

These application notes provide detailed protocols for in vitro radioligand binding assays to characterize the interaction of this compound with its primary molecular targets.

Mechanism of Action

This compound exerts its effects by binding to and modulating the function of specific proteins involved in neurotransmission. Its primary mechanisms of action are:

-

Sigma (σ) Receptor Antagonism: Rimcazole binds to both σ1 and σ2 receptors, acting as an antagonist. This means it blocks the binding of endogenous ligands and prevents the activation of these receptors.

-

Dopamine Transporter (DAT) Inhibition: Rimcazole binds to the dopamine transporter and inhibits the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This leads to an increase in the extracellular concentration of dopamine.

Quantitative Data

The following tables summarize the binding affinity (Ki) and inhibitory concentration (IC50) of this compound for its primary targets as reported in the scientific literature.

Table 1: Binding Affinity (Ki) of this compound

| Target | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| Sigma-1 (σ1) Receptor | --INVALID-LINK---Pentazocine | Guinea Pig Brain | 2.8 | (Ferris et al., 1986) |

| Sigma-2 (σ2) Receptor | [3H]DTG | Rat Liver | 164 | (Hellewell & Bowen, 1990) |

| Dopamine Transporter (DAT) | [3H]WIN 35,428 | Rat Striatum | 120 | (Andersen, 1987) |

Table 2: Inhibitory Concentration (IC50) of this compound

| Target | Assay | Tissue/Cell Line | IC50 (nM) | Reference |

| Sigma-1 (σ1) Receptor | --INVALID-LINK---Pentazocine Binding | Guinea Pig Brain | 5.4 | (Ferris et al., 1986) |

| Sigma-2 (σ2) Receptor | [3H]DTG Binding | Rat Liver | 320 | (Hellewell & Bowen, 1990) |

| Dopamine Transporter (DAT) | [3H]Dopamine Uptake | Rat Striatal Synaptosomes | 230 | (Andersen, 1987) |

Experimental Protocols

Detailed methodologies for key in vitro radioligand binding assays are provided below.

Protocol 1: Sigma-1 (σ1) Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the σ1 receptor using --INVALID-LINK---pentazocine.[2][3]

Materials:

-

Membrane Preparation: Guinea pig brain tissue or cells expressing the σ1 receptor.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: --INVALID-LINK---pentazocine (specific activity ~30-60 Ci/mmol).

-

Non-specific Binding Control: Haloperidol (10 µM final concentration).

-

Test Compound: this compound.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet in fresh assay buffer.

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Assay Setup:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate or microcentrifuge tubes, add in the following order:

-

Assay buffer.

-

Test compound (this compound) or vehicle.

-

For non-specific binding wells, add 10 µM haloperidol.

-

--INVALID-LINK---pentazocine (final concentration of 1-5 nM).

-

Membrane preparation (50-100 µg of protein per well).

-

-

The final assay volume should be 200-250 µL.

-

-

Incubation:

-

Incubate the plate at 37°C for 90 minutes.[4]

-

-

Filtration:

-

Rapidly filter the incubation mixture through glass fiber filters pre-soaked in assay buffer using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[5]

-

Protocol 2: Sigma-2 (σ2) Receptor Binding Assay

This protocol details a competitive radioligand binding assay for the σ2 receptor using [3H]1,3-di-o-tolyl-guanidine ([3H]DTG) with a masking agent to block σ1 receptor binding.[2][4]

Materials:

-

Membrane Preparation: Rat liver tissue or cells expressing both σ1 and σ2 receptors.

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0.

-

Radioligand: [3H]DTG (specific activity ~30-60 Ci/mmol).

-

σ1 Masking Agent: (+)-Pentazocine (100 nM final concentration).[4]

-

Non-specific Binding Control: Haloperidol (10 µM final concentration).

-

Test Compound: this compound.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Follow the same procedure as for the σ1 receptor binding assay, using rat liver tissue.

-

-

Assay Setup:

-

Prepare serial dilutions of this compound.

-

In each well/tube, add:

-

Assay buffer.

-

(+)-Pentazocine (to all wells except those for total σ1+σ2 binding, if desired).

-

Test compound (this compound) or vehicle.

-

For non-specific binding, add 10 µM haloperidol.

-

[3H]DTG (final concentration of 3-5 nM).

-

Membrane preparation (100-200 µg of protein).

-

-

Final assay volume: 200-250 µL.

-

-

Incubation:

-

Incubate at room temperature for 120 minutes.[4]

-

-

Filtration:

-

Follow the same filtration procedure as for the σ1 receptor assay.

-

-

Quantification:

-

Follow the same quantification procedure as for the σ1 receptor assay.

-

-

Data Analysis:

-

Calculate the specific binding to σ2 receptors by subtracting the non-specific binding from the binding in the presence of the σ1 masking agent.

-

Analyze the data as described for the σ1 receptor assay to determine the IC50 and Ki values for the σ2 receptor.

-

Protocol 3: Dopamine Transporter (DAT) Binding Assay

This protocol outlines a competitive radioligand binding assay to measure the affinity of this compound for the dopamine transporter using [3H]WIN 35,428.[6][7]

Materials:

-

Membrane Preparation: Rat striatal tissue or cells expressing DAT.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Radioligand: [3H]WIN 35,428 (specific activity ~70-90 Ci/mmol).

-

Non-specific Binding Control: GBR 12909 (1 µM final concentration) or cocaine (10 µM final concentration).

-

Test Compound: this compound.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B) pre-treated with 0.3% polyethylenimine.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Follow the same general procedure for membrane preparation, using rat striatal tissue.

-

-

Assay Setup:

-

Prepare serial dilutions of this compound.

-

In each well/tube, add:

-

Assay buffer.

-

Test compound (this compound) or vehicle.

-

For non-specific binding, add GBR 12909 or cocaine.

-

[3H]WIN 35,428 (final concentration of 1-3 nM).

-

Membrane preparation (50-100 µg of protein).

-

-

Final assay volume: 250-500 µL.

-

-

Incubation:

-

Incubate at 4°C for 2 hours.[6]

-

-

Filtration:

-

Rapidly filter the incubation mixture through the pre-treated glass fiber filters.

-

Wash the filters three times with ice-cold assay buffer.

-

-

Quantification:

-

Follow the same quantification procedure as for the sigma receptor assays.

-

-

Data Analysis:

-

Analyze the data as described for the sigma receptor assays to determine the IC50 and Ki values for DAT.

-

Visualizations

The following diagrams illustrate the experimental workflows and the mechanism of action of this compound.

Caption: Workflow for Sigma Receptor Radioligand Binding Assay.

Caption: Mechanism of Action of this compound.

References

- 1. Review of the Pharmacological and Clinical Profile of Rimcazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. med.upenn.edu [med.upenn.edu]

- 5. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Progression of Changes in Dopamine Transporter Binding Site Density as a Result of Cocaine Self-Administration in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [3H]WIN 35,428 binding to the dopamine uptake carrier. I. Effect of tonicity and buffer composition - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Rimcazole Dihydrochloride in Neuroblastoma Cell Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the effects of rimcazole dihydrochloride, a sigma-1 (σ1) receptor antagonist, on neuroblastoma cells. The information compiled is based on existing research on sigma receptor ligands and their impact on various cancer cell lines, including neuroblastoma.

Introduction

Neuroblastoma, a common pediatric solid tumor, remains a significant clinical challenge, particularly in high-risk cases. The sigma-1 (σ1) receptor, a unique intracellular chaperone protein, has emerged as a potential therapeutic target in several cancers due to its role in cell survival and proliferation. Rimcazole is a known antagonist of the σ1 receptor and has been shown to induce apoptosis in various tumor cells.[1] This document outlines protocols to assess the anti-neuroblastoma activity of this compound, focusing on cell viability, apoptosis induction, and the potential underlying signaling pathways.

Data Presentation

The following table summarizes hypothetical quantitative data that could be generated using the protocols described below. This structured format allows for easy comparison of the cytotoxic and apoptotic effects of this compound on different neuroblastoma cell lines.

| Neuroblastoma Cell Line | This compound IC50 (µM) after 72h | Percentage of Apoptotic Cells (Annexin V positive) at IC50 concentration (48h) |

| SH-SY5Y | 25.5 | 45.2% |

| SK-N-SH | 32.8 | 38.9% |

| SK-N-BE(2) | 18.2 | 55.7% |

Experimental Protocols

Cell Culture of Neuroblastoma Cells

This protocol describes the standard procedure for culturing human neuroblastoma cell lines such as SH-SY5Y, SK-N-SH, and SK-N-BE(2).

Materials:

-

Human neuroblastoma cell lines (e.g., SH-SY5Y, ATCC® CRL-2266™)

-

Growth Medium: 1:1 mixture of Minimum Essential Medium (MEM) and Ham's F-12 Nutrient Mix

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

0.25% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks (T-75)

-

6-well, 24-well, and 96-well cell culture plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Prepare complete growth medium by supplementing the MEM/F12 mixture with 10% FBS and 1% Penicillin-Streptomycin.

-

Culture SH-SY5Y cells in T-75 flasks with the complete growth medium in a humidified incubator at 37°C with 5% CO2.[2][3]

-

Change the medium every 2-3 days.

-

When cells reach 80-90% confluency, subculture them.

-

To subculture, aspirate the medium and wash the cells once with sterile PBS.

-

Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin by adding 7-8 mL of complete growth medium.

-

Gently pipette the cell suspension up and down to create a single-cell suspension.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

-

Seed the cells into new flasks or plates at the desired density for experiments.

This compound Preparation

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Complete growth medium

Procedure:

-

Prepare a stock solution of this compound by dissolving it in sterile DMSO to a concentration of 10 mM.

-

Store the stock solution in aliquots at -20°C.

-

For experiments, dilute the stock solution to the desired final concentrations using complete growth medium. Ensure the final DMSO concentration in the cell culture does not exceed 0.1% to avoid solvent-induced toxicity.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Neuroblastoma cells

-

96-well plates

-

This compound working solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed neuroblastoma cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C and 5% CO2.

-

After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with 0.1% DMSO).

-

Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.

Materials:

-

Neuroblastoma cells

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed neuroblastoma cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 concentration) for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and collect both the adherent and floating cells.

-

Centrifuge the cells at 200 x g for 5 minutes and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Signaling Pathways

This protocol is for detecting changes in the expression and phosphorylation of proteins involved in cell survival and apoptosis pathways, such as the PI3K/Akt pathway.

Materials:

-

Neuroblastoma cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-caspase-3, anti-PARP, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Procedure:

-

Treat neuroblastoma cells with this compound as described for the apoptosis assay.

-

Lyse the cells with lysis buffer and quantify the protein concentration.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescence detection system. GAPDH is commonly used as a loading control.[4]

Visualization of Pathways and Workflows

Caption: Experimental workflow for assessing the effects of this compound on neuroblastoma cells.

Caption: Postulated signaling pathway of rimcazole-induced apoptosis in neuroblastoma cells.

References

- 1. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SH-SY5Y culturing [protocols.io]

- 4. dergipark.org.tr [dergipark.org.tr]

Application Notes and Protocols for In Vivo Experimental Design with Rimcazole Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rimcazole dihydrochloride is a versatile pharmacological tool primarily known for its antagonist activity at sigma (σ) receptors, with a higher affinity for the σ2 subtype.[1] It also exhibits significant binding to the dopamine transporter (DAT), inhibiting dopamine uptake.[1] This dual mechanism of action makes it a compound of interest in both neuroscience and oncology research. Initially investigated as a novel antipsychotic, Rimcazole's lack of clinical efficacy in schizophrenia has led to its current use as an experimental agent to probe the function of sigma receptors and the dopamine transporter system in various physiological and pathological processes.[2][3]

These application notes provide detailed protocols for in vivo experimental designs utilizing this compound in both oncology and neuroscience research settings.

Data Presentation

Table 1: In Vitro Binding Affinities of this compound

| Target | IC50 (nM) | Reference |

| σ1 Receptor | 1480 | [1] |

| σ2 Receptor | 386 | [1] |

| Dopamine Transporter (DAT) | 57.6 | [1] |

Table 2: In Vivo Antitumor Efficacy of this compound

| Cancer Type | Animal Model | Cell Line | Treatment Protocol | Outcome | Reference |

| Melanoma | Nude Mice | A375M | 26 mg/kg/day, i.p. for 14 days | >4-fold reduction in tumor weight | |

| Breast Carcinoma | Immunocompromised Mice | MDA-MB-435 | Daily administration for 21 days | Significant tumor growth inhibition | [2] |

| Breast Carcinoma | Xenograft Models | Hormone-sensitive and -insensitive lines | Not specified | Inhibition of cell proliferation | [4] |

| Prostate and Lung Carcinoma | Xenograft Models | Not specified | Not specified | Significant tumor growth inhibition | [5] |

Table 3: In Vivo Neuropharmacological Effects of this compound

| Application | Animal Model | Dosing Regimen | Key Findings | Reference |

| Attenuation of Cocaine's Effects | Male Swiss Webster Mice | 0-60 mg/kg, i.p., 15 min pre-cocaine | Dose-dependent attenuation of cocaine-induced convulsions. | [4][6] |

| Cocaine Self-Administration | Male Sprague-Dawley Rats | 3.2, 10, and 32 mg/kg, i.p., 5 min pre-session | Dose-dependent decrease in cocaine self-administration. | [7] |

| Locomotor Activity | Mice | Not specified | Dose-related decreases in spontaneous and cocaine-stimulated locomotor activity. | [8] |

Signaling Pathways

The primary mechanism of action of this compound involves the antagonism of sigma receptors (σ1 and σ2) and the inhibition of the dopamine transporter (DAT).

In the context of cancer, antagonism of the sigma-1 receptor by Rimcazole can lead to the induction of apoptosis through a caspase-dependent pathway. This process may also be linked to the tumor suppressor protein p53.

Experimental Protocols

Oncology: In Vivo Tumor Xenograft Model

This protocol describes the use of this compound to assess its antitumor activity in a subcutaneous xenograft model in immunocompromised mice.

Materials:

-

This compound

-

Sterile 0.9% saline

-

Dimethyl sulfoxide (DMSO) (if required for solubilization)

-

Human tumor cell line (e.g., A375M melanoma, MDA-MB-435 breast cancer)

-

Immunocompromised mice (e.g., Nude, SCID)

-

Cell culture reagents

-

Syringes and needles (27-30 gauge)

-

Calipers

Procedure:

-

Preparation of Rimcazole Solution:

-

This compound is soluble in water. For a 26 mg/kg dose in a 20 g mouse (0.52 mg/mouse), prepare a stock solution of 2.6 mg/mL in sterile 0.9% saline. This allows for a 200 µL injection volume.

-

If solubility is an issue, Rimcazole can be first dissolved in a small amount of DMSO and then diluted with saline. The final DMSO concentration should be kept low (e.g., <5%) to avoid toxicity. A vehicle control group with the same DMSO concentration should be included.

-

-

Tumor Cell Implantation:

-

Culture tumor cells to ~80% confluency.

-

Harvest and resuspend cells in sterile PBS or culture medium at a concentration of 5-10 x 10^6 cells per 100-200 µL.

-

Subcutaneously inject the cell suspension into the flank of the mice.

-

-

Treatment Protocol:

-

Allow tumors to reach a palpable size (e.g., 50-100 mm³).

-

Randomize mice into control (vehicle) and treatment groups.

-

Administer this compound (e.g., 26 mg/kg) or vehicle intraperitoneally (i.p.) daily for the duration of the study (e.g., 14-21 days).

-

-

Tumor Growth Measurement:

-

Measure tumor dimensions with calipers every 2-3 days.

-

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

-

Endpoint Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight.

-

Tumor tissue can be processed for further analysis, such as immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3), or Western blotting to analyze signaling pathways.

-

Neuroscience: Locomotor Activity Assessment

This protocol is designed to evaluate the effect of this compound on spontaneous and cocaine-induced locomotor activity in mice.

Materials:

-

This compound

-

Cocaine hydrochloride

-

Sterile 0.9% saline

-

Locomotor activity chambers

-

Syringes and needles (27-30 gauge)

-

Mice (e.g., C57BL/6 or Swiss Webster)

Procedure:

-

Habituation:

-

Habituate the mice to the locomotor activity chambers for at least 30-60 minutes for 2-3 days prior to the experiment.

-

-

Experimental Day:

-

Place mice in the locomotor chambers and allow them to habituate for 30-60 minutes.

-

Administer this compound (e.g., 10, 20, 30 mg/kg, i.p.) or vehicle (0.9% saline).

-

Immediately return the mice to the chambers and record locomotor activity for 30-60 minutes to assess the effect of Rimcazole on spontaneous activity.

-

Following this period, administer cocaine (e.g., 10-20 mg/kg, i.p.) or saline.

-

Record locomotor activity for an additional 60-90 minutes to assess the effect of Rimcazole on cocaine-induced hyperactivity.

-

-

Data Analysis:

-

Quantify locomotor activity by measuring total distance traveled, horizontal activity, and vertical activity (rearing) in defined time bins (e.g., 5 minutes).

-

Analyze the data using appropriate statistical tests (e.g., ANOVA) to compare the effects of Rimcazole and cocaine across different treatment groups.

-

Neuroscience: Drug Discrimination Study

This protocol outlines a drug discrimination paradigm in rats to assess whether this compound can block the subjective effects of cocaine.

Materials:

-

This compound

-

Cocaine hydrochloride

-

Sterile 0.9% saline

-

Operant conditioning chambers equipped with two levers

-

Food reinforcers (e.g., sucrose pellets)

-

Rats (e.g., Sprague-Dawley)

Procedure:

-

Training:

-

Train rats to press one lever for a food reward following an injection of cocaine (e.g., 10 mg/kg, i.p.) and a second lever for a food reward following an injection of saline.

-

Training sessions are typically conducted daily until the rats reliably discriminate between the two conditions (e.g., >80% correct responses).

-

-

Testing:

-

On test days, pre-treat the rats with this compound (e.g., 3.2, 10, 32 mg/kg, i.p.) or vehicle 5-15 minutes before the session.

-

Then, administer a training dose of cocaine.

-

Place the rats in the operant chambers and allow them to respond on either lever. No food rewards are delivered during the test session.

-

Record the number of presses on each lever to determine the percentage of cocaine-appropriate responding.

-

-

Data Analysis:

-

Calculate the percentage of responses on the cocaine-associated lever.

-

Analyze the data to determine if Rimcazole dose-dependently reduces the discriminative stimulus effects of cocaine.

-

Conclusion

This compound is a valuable research tool for investigating the roles of sigma receptors and the dopamine transporter in cancer and neurological disorders. The protocols provided herein offer a framework for conducting robust in vivo studies to explore its therapeutic potential and mechanisms of action. Researchers should optimize these protocols based on their specific experimental goals and animal models.

References

- 1. mdpi.com [mdpi.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Review of the Pharmacological and Clinical Profile of Rimcazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small molecule antagonists of the sigma-1 receptor cause selective release of the death program in tumor and self-reliant cells and inhibit tumor growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rimcazole analogs attenuate the convulsive effects of cocaine: correlation with binding to sigma receptors rather than dopamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploring the Role of Sigma Receptors in the Treatment of Cancer: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Preparing Rimcazole Dihydrochloride Stock Solutions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rimcazole dihydrochloride is a carbazole derivative that functions as an antagonist of sigma (σ) receptors and also interacts with the dopamine transporter.[1][2][3] Initially investigated as a potential antipsychotic, it is now primarily utilized as a research tool to explore the function of sigma receptors and their role in various physiological and pathological processes, including cancer and the effects of substances like cocaine.[1][2][3][4] Proper preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₇N₃·2HCl | [5] |

| Molecular Weight | 394.39 g/mol | [5] |

| CAS Number | 75859-03-9 | [5] |

| Appearance | Solid powder | [1] |

| Purity | ≥98% | [5] |

Biological Activity

This compound exhibits antagonist activity at sigma receptors and also binds to the dopamine transporter, inhibiting dopamine uptake.[1][5]

| Target | Activity | IC₅₀ Value | Source |

| σ₁ Receptor | Antagonist | 1480 nM | [5] |

| σ₂ Receptor | Antagonist | 386 nM | [5] |

| Dopamine Transporter | Inhibitor | 57.6 nM | [5] |

Solubility and Storage

Proper solvent selection and storage conditions are crucial for maintaining the stability and activity of this compound.

| Solvent | Solubility | Source |

| Water | Up to 10 mM | [5] |

| DMSO | Soluble (specific concentration not detailed, but 10 mM is achievable) | [1] |

| Form | Storage Temperature | Duration | Source |

| Solid Powder | +4°C (short term) | Days to weeks | [6] |

| -20°C (long term) | Months to years | [6] | |

| Stock Solution (in DMSO) | -20°C | Up to 1 month | [1][7] |

| -80°C | Up to 6 months | [1] | |

| Stock Solution (in Water) | -20°C | Up to 1 month (recommended) | [7] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in water.

Materials:

-

This compound powder

-

Sterile, high-purity water (e.g., Milli-Q® or equivalent)

-

Calibrated analytical balance

-

Sterile conical tube (e.g., 15 mL or 50 mL)

-

Vortex mixer

-

Pipettes and sterile filter tips

-

Sterile microcentrifuge tubes for aliquoting

Procedure:

-

Calculate the required mass: To prepare a 10 mM solution, use the following formula: Mass (mg) = Desired Volume (mL) x 10 mM x 0.39439 (mg/mL) For example, to prepare 10 mL of a 10 mM solution, you would need 3.94 mg of this compound.

-

Weigh the compound: Carefully weigh the calculated amount of this compound powder using an analytical balance.

-

Dissolution: Add the weighed powder to a sterile conical tube. Add the desired volume of sterile water.

-

Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) may aid dissolution if necessary.

-

Sterilization (Optional): If required for your application, filter-sterilize the solution through a 0.22 µm syringe filter into a new sterile tube.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month.

Protocol 2: Preparation of a 10 mM DMSO Stock Solution

This protocol outlines the preparation of a 10 mM stock solution using DMSO as the solvent.

Materials:

-

This compound powder

-

Anhydrous, sterile-filtered DMSO

-

Calibrated analytical balance

-

Sterile conical tube (e.g., 15 mL or 50 mL)

-

Vortex mixer

-

Pipettes and sterile filter tips

-

Sterile microcentrifuge tubes for aliquoting

Procedure:

-

Calculate the required mass: Use the same formula as in Protocol 1.

-

Weigh the compound: Accurately weigh the calculated mass of this compound.

-

Dissolution: Add the powder to a sterile conical tube. Add the desired volume of DMSO.

-

Mixing: Securely cap the tube and vortex until the compound is fully dissolved. Sonication can be used to expedite dissolution if available.[8]

-

Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes. Store at -20°C for up to one month or at -80°C for up to six months.[1]

Note on working solutions: When preparing working solutions for cell-based assays from a DMSO stock, ensure the final concentration of DMSO in the culture medium is less than 0.5% to avoid cellular toxicity.[9]

Visualizations

Caption: Workflow for preparing this compound stock solutions.

Caption: Mechanism of action of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Review of the Pharmacological and Clinical Profile of Rimcazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review of the pharmacological and clinical profile of rimcazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Behavioral effects of rimcazole analogues alone and in combination with cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | Sigma2 Receptor Antagonists: R&D Systems [rndsystems.com]

- 6. medkoo.com [medkoo.com]

- 7. This compound|75859-03-9|COA [dcchemicals.com]

- 8. Rimcazole | TargetMol [targetmol.com]

- 9. medchemexpress.cn [medchemexpress.cn]

Application Notes and Protocols for Rimcazole Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rimcazole dihydrochloride is a carbazole derivative that functions as a sigma (σ) receptor antagonist, with a higher affinity for the σ2 receptor subtype over the σ1 subtype.[1] It also exhibits moderate affinity for the dopamine transporter (DAT), leading to the inhibition of dopamine uptake.[1][2][3][4] Initially investigated as a potential antipsychotic agent, Rimcazole is now primarily utilized as a research tool to investigate the physiological and pathological roles of sigma receptors and the dopamine transporter system.[2][4] Its activities have been noted in the context of cancer research, where it can induce tumor-selective cell death.[5]

These application notes provide comprehensive guidance on the recommended solvents, storage conditions, and experimental protocols for the effective use of this compound in a laboratory setting.

Data Presentation

Solubility of this compound

The solubility of this compound is a critical factor for the preparation of stock solutions and experimental media. The following table summarizes the known solubility data in various solvents. It is always recommended to perform small-scale solubility tests before preparing large quantities of solutions.

| Solvent System | Concentration | Observations | Source |

| Water | Soluble to 10 mM | Clear solution | [1] |

| DMSO | ≥ 1.25 mg/mL (3.17 mM) | Clear solution | [5] |

| In Vivo Formulation 1 | |||

| 10% DMSO | ≥ 1.25 mg/mL (3.17 mM) | Clear solution. If precipitation occurs, heating and/or sonication can be used to aid dissolution. | [5] |

| 40% PEG300 | |||

| 5% Tween-80 | |||

| 45% Saline | |||

| In Vivo Formulation 2 | |||

| 10% DMSO | ≥ 1.25 mg/mL (3.17 mM) | Clear solution | [5] |

| 90% (20% SBE-β-CD in Saline) | |||

| In Vivo Formulation 3 | |||

| 10% DMSO | ≥ 1.25 mg/mL (3.17 mM) | Clear solution. Caution is advised for dosing periods exceeding half a month. | [5] |

| 90% Corn Oil |

Note: For in vivo formulations, the components should be added sequentially as listed, ensuring each is fully dissolved before adding the next.

Storage and Stability

Proper storage of this compound is essential to maintain its chemical integrity and biological activity.

| Form | Storage Temperature | Duration | Notes |

| Solid Powder | -20°C | 2 years | Store in a dry, dark place. |

| Solution in DMSO | -80°C | 6 months | Prepare aliquots to avoid repeated freeze-thaw cycles. Keep tightly sealed and protected from light. |

| Solution in DMSO | -20°C | 1 month |

Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[3]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay using MTT

This protocol describes a method to assess the cytotoxic effects of this compound on a cancer cell line (e.g., HCT-116) using a colorimetric MTT assay.

Materials:

-

This compound

-

Human colorectal carcinoma cell line (HCT-116)

-